2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene
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Overview
Description
2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene is a complex organic compound characterized by the presence of multiple chlorophenyl and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-chlorophenylacetic acid and 2-chlorobenzylamine . These intermediates undergo further reactions, including nitration and etherification, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as:
Nitration: Introduction of nitro groups into the aromatic rings.
Etherification: Formation of ether bonds between the chlorophenyl and nitrophenoxy groups.
Purification: Techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene is unique due to its specific arrangement of chlorophenyl and nitrophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H14Cl2N2O5 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-21-7-3-1-5-17(21)19-13-15(27(29)30)9-11-23(19)33-24-12-10-16(28(31)32)14-20(24)18-6-2-4-8-22(18)26/h1-14H |
InChI Key |
QEFWLBSAUYAPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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